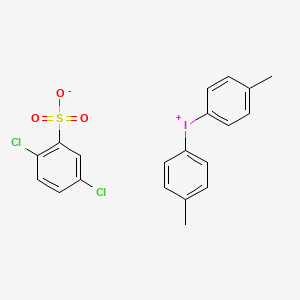
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is an organoiodine compound known for its utility in various chemical reactions and applications. This compound is characterized by the presence of two 4-methylphenyl groups attached to an iodine atom, along with a 2,5-dichlorobenzene-1-sulfonate group. It is often used in organic synthesis and as a reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate typically involves the reaction of iodobenzene with 4-methylphenyl groups under specific conditions. One common method includes the use of iodine and 4-methylphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, large-scale purification techniques such as distillation and crystallization are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form iodonium salts.
Reduction: It can be reduced to form iodides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Iodonium salts.
Reduction: Iodides.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
科学的研究の応用
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
類似化合物との比較
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate
- Bis(4-methylphenyl)iodonium chloride
- Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
Uniqueness
Bis(4-methylphenyl)iodanium 2,5-dichlorobenzene-1-sulfonate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of the 2,5-dichlorobenzene-1-sulfonate group enhances its solubility in organic solvents and its ability to participate in a wide range of chemical reactions.
特性
| 6293-69-2 | |
分子式 |
C20H17Cl2IO3S |
分子量 |
535.2 g/mol |
IUPAC名 |
bis(4-methylphenyl)iodanium;2,5-dichlorobenzenesulfonate |
InChI |
InChI=1S/C14H14I.C6H4Cl2O3S/c1-11-3-7-13(8-4-11)15-14-9-5-12(2)6-10-14;7-4-1-2-5(8)6(3-4)12(9,10)11/h3-10H,1-2H3;1-3H,(H,9,10,11)/q+1;/p-1 |
InChIキー |
LUTPIKFQUARVCQ-UHFFFAOYSA-M |
正規SMILES |
CC1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C.C1=CC(=C(C=C1Cl)S(=O)(=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


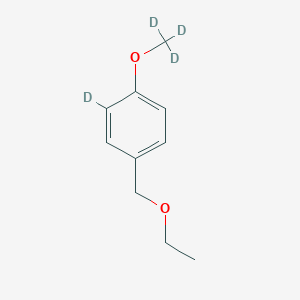
![6,9-Dimethyldibenzo[b,e][1,4]dioxine-1-carbonitrile](/img/structure/B13749133.png)
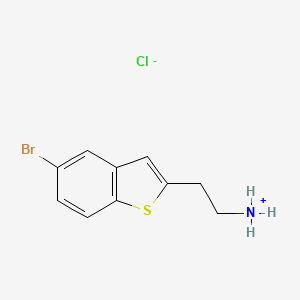
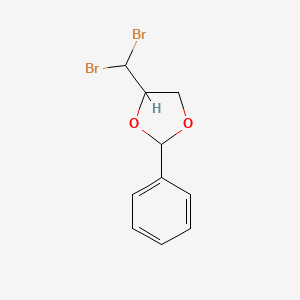
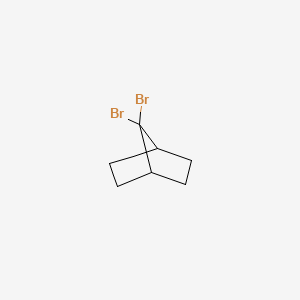

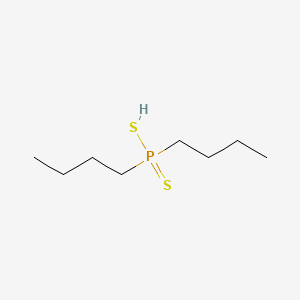


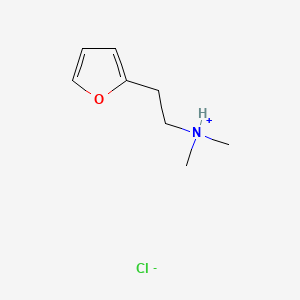

![Diisooctyl 3,3'-[(dimethylstannylene)bis(thio)]bispropionate](/img/no-structure.png)
![1-[4,7-Dimethoxy-6-(2-pyrrolidin-1-ium-1-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13749201.png)
